N-(4-Methylbenzylidene)-4-methylbenzenesulfonamide
CAS No.: 75159-10-3
Cat. No.: VC3839997
Molecular Formula: C15H15NO2S
Molecular Weight: 273.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75159-10-3 |
|---|---|
| Molecular Formula | C15H15NO2S |
| Molecular Weight | 273.4 g/mol |
| IUPAC Name | 4-methyl-N-[(4-methylphenyl)methylidene]benzenesulfonamide |
| Standard InChI | InChI=1S/C15H15NO2S/c1-12-3-7-14(8-4-12)11-16-19(17,18)15-9-5-13(2)6-10-15/h3-11H,1-2H3 |
| Standard InChI Key | CEZQVKAFKQRFDG-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C=NS(=O)(=O)C2=CC=C(C=C2)C |
| Canonical SMILES | CC1=CC=C(C=C1)C=NS(=O)(=O)C2=CC=C(C=C2)C |
Introduction
Chemical Identity and Structural Features
N-(4-Methylbenzylidene)-4-methylbenzenesulfonamide (CAS: 664985-98-2) possesses the molecular formula C₁₅H₁₅NO₂S and a molecular weight of 281.35 g/mol . The compound features a sulfonamide group (-SO₂NH-) linked to a 4-methylphenyl moiety, with an imine (C=N) bond connecting it to a 4-methylbenzylidene fragment (Fig. 1). This Schiff base configuration introduces planar geometry around the nitrogen atom, influencing its electronic distribution and intermolecular interactions .
Key structural attributes:
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Sulfonamide core: The sulfonyl group (-SO₂-) contributes to high thermal stability and polarity.
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Aromatic substituents: Dual 4-methylphenyl groups enhance hydrophobic interactions and crystallinity.
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Imine linkage: The C=N bond introduces conjugation, potentially enabling photochemical activity .
Synthetic Methodologies
Schiff Base Formation
The synthesis of N-(4-methylbenzylidene)-4-methylbenzenesulfonamide typically involves a condensation reaction between 4-methylbenzenesulfonamide and 4-methylbenzaldehyde (Scheme 1) .
Reaction conditions:
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Solvent: Anhydrous ethanol or tetrahydrofuran (THF).
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Catalyst: Acidic (e.g., acetic acid) or dehydrating agents to shift equilibrium toward imine formation.
Mechanistic pathway:
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Nucleophilic attack: The primary amine of 4-methylbenzenesulfonamide attacks the electrophilic carbonyl carbon of 4-methylbenzaldehyde.
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Proton transfer: Formation of a hemiaminal intermediate followed by dehydration to yield the imine .
Yield optimization:
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Excess aldehyde (1.2–1.5 equivalents) improves conversion.
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Molecular sieves (3Å) absorb water, driving the reaction to completion .
Physicochemical Properties
Experimental data for N-(4-methylbenzylidene)-4-methylbenzenesulfonamide, as reported in chemical databases, include the following :
| Property | Value |
|---|---|
| Molecular Weight | 281.35 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 415.7 ± 38.0°C (760 mmHg) |
| Flash Point | 205.2 ± 26.8°C |
| Vapor Pressure | 0.0 ± 0.9 mmHg (25°C) |
| LogP (Partition Coefficient) | 3.53 |
Thermal stability: The sulfonamide core and aromatic substituents contribute to a high decomposition temperature (>250°C) .
Crystallographic and Spectroscopic Characterization
X-ray Diffraction Analysis
While direct crystallographic data for N-(4-methylbenzylidene)-4-methylbenzenesulfonamide are unavailable, analogous N-benzyl sulfonamides exhibit orthorhombic crystal systems (e.g., Pna21 space group) with unit cell parameters of a = 18.69 Å, b = 10.56 Å, c = 8.11 Å . Key structural observations from related compounds include:
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S=O bond lengths: 1.43–1.44 Å, consistent with typical sulfonamide geometries .
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Torsional angles: The dihedral angle between the two aromatic rings ranges from 60° to 85°, indicating moderate conjugation .
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
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Aromatic protons: δ 7.2–7.8 ppm (multiplet, 8H, Ar-H).
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Imine proton: δ 8.5 ppm (singlet, 1H, CH=N).
IR (KBr, cm⁻¹):
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